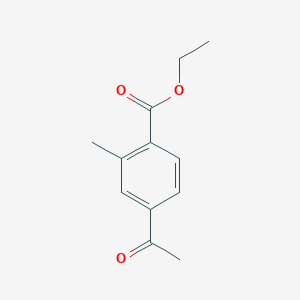

Ethyl 4-acetyl-2-methylbenzoate

Description

Ethyl 4-acetyl-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a methyl group at the ortho-position (C2) and an acetyl group at the para-position (C4).

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-methylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11-6-5-10(9(3)13)7-8(11)2/h5-7H,4H2,1-3H3 |

InChI Key |

WLZIEQOZNLSDMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl 4-acetyl-2-methylbenzoate and analogous esters, focusing on molecular properties, functional groups, and applications.

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. Hydrogen Bonding: Methyl 4-acetamido-2-hydroxybenzoate’s hydroxyl and acetamido groups enable strong intermolecular interactions, unlike the non-polar methyl and acetyl groups in the target compound .

Synthetic Pathways: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, whereas ethyl 4-acetyl-2-methylbenzoate likely requires Friedel-Crafts acylation or directed ortho-methylation . Compound 9 (Ethyl 4-((3-((4-acetylphenyl)amino)...)benzoate) demonstrates a 71% yield using Na₂CO₃ and MeCN, suggesting similar conditions could apply to the target compound .

Applications: Ethyl 2-methoxybenzoate is JECFA/FCC-compliant for food use, while Methyl 4-acetamido-2-hydroxybenzoate is geared toward drug synthesis due to its hydrogen-bonding capacity .

Research Findings and Implications

- Reactivity : The acetyl group in ethyl 4-acetyl-2-methylbenzoate may undergo nucleophilic attack or reduction, offering pathways to alcohols or alkanes, whereas Ethyl 2-phenylacetoacetate’s α-ketoester moiety is prone to ketone-specific reactions (e.g., Grignard additions) .

- Spectroscopic Identification : Like Ethyl 2-methoxybenzoate, the target compound’s IR and NMR spectra would show characteristic ester carbonyl (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) peaks, with distinct splitting patterns due to substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.